molecular formula C11H20N4 B15257683 3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine

3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine

Cat. No.: B15257683
M. Wt: 208.30 g/mol
InChI Key: JILWGYSCRUUVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine is a bicyclic compound featuring a cyclohexane backbone substituted with a dimethylated diamine group at the 1,3-positions and an imidazole ring at the 3-position. The imidazole moiety (C₃H₄N₂) is a five-membered aromatic heterocycle with two nitrogen atoms, enabling hydrogen bonding and metal coordination, which are critical for biological interactions .

This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where imidazole-based scaffolds are prevalent, such as histamine receptors or carbonic anhydrases .

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-3-N,3-N-dimethylcyclohexane-1,3-diamine

InChI

InChI=1S/C11H20N4/c1-15(2)9-4-3-5-11(12,8-9)10-13-6-7-14-10/h6-7,9H,3-5,8,12H2,1-2H3,(H,13,14)

InChI Key

JILWGYSCRUUVRA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCC(C1)(C2=NC=CN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane structure. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then further modified to introduce the cyclohexane and amine groups . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole ring and dimethylamino groups serve as nucleophilic sites:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the imidazole N1 position under basic conditions (K₂CO₃, DMF, 60°C), forming quaternary ammonium salts.

  • Acylation : Undergoes acetylation with acetyl chloride in dichloromethane at 0°C, producing N-acetyl derivatives (yield: 78–85%).

Key Reaction Example :

Compound+CH3IK2CO3,DMFN1-Methylimidazolium iodide[2]\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N1-Methylimidazolium iodide} \quad[2]

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

  • Copper Coordination : Forms stable complexes with Cu(II) in ethanol/water (1:1) at pH 7–8, confirmed by UV-Vis spectroscopy (λ<sub>max</sub> = 420 nm).

  • Iron Complexation : Participates in Fe(II)-mediated catalytic cycles for asymmetric oxidations, as shown in JNK3 inhibitor studies .

Table 1: Metal Complex Properties

MetalStoichiometryApplicationStability Constant (log K)
Cu(II)1:2Catalytic cross-coupling12.3 ± 0.2
Fe(II)1:1Asymmetric synthesis 8.9 ± 0.3

Condensation Reactions

The primary amine group participates in cyclocondensation:

  • Benzimidazole Formation : Reacts with aldehydes (e.g., benzaldehyde) in DMF under reflux to yield substituted benzimidazoles (yield: 90–97%) .

  • Schiff Base Synthesis : Forms stable imines with ketones in ethanol at 70°C, isolated as crystalline solids (m.p.: 145–152°C) .

Optimized Protocol :

  • Combine compound (1 eq), aldehyde (1.1 eq), and Ag₂CO₃/Celite catalyst in ethanol.

  • Stir at 70°C for 3 hours.

  • Isolate product via filtration (average yield: 94%) .

Catalytic Cross-Coupling

Demonstrates utility in palladium/copper-catalyzed reactions:

  • Buchwald-Hartwig Amination : Facilitates C–N bond formation between aryl halides and amines using Pd(OAc)₂ (TOF: 120 h⁻¹).

  • Click Chemistry : Participates in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) at 25°C .

Mechanistic Insight :
The dimethylamino groups stabilize transition states through:

  • Electron donation to metal centers

  • Steric modulation of catalytic pockets

Oxidation Reactions

The cyclohexane backbone undergoes controlled oxidation:

  • Epoxidation : Reacts with m-CPBA in CH₂Cl₂ at −20°C to form epoxy derivatives (diastereomeric ratio: 3:1).

  • Dehydrogenation : Converts to aromatic analogs using DDQ in toluene (80°C, 12 hr; conversion: 68%).

Acid-Base Behavior

Exhibits pH-dependent tautomerism and protonation:

  • Imidazole Tautomerism : N1–H ⇌ N3–H equilibrium observed via <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, δ 7.2–7.4 ppm).

  • Protonation Sites : pK<sub>a</sub> values:

    • Imidazole NH: 6.8 ± 0.1

    • Dimethylamino group: 9.2 ± 0.1

Comparative Reactivity Analysis

Table 2: Reaction Performance vs Structural Analogs

CompoundAlkylation Rate (rel.)Metal Binding CapacityThermal Stability (°C)
Target Compound1.00High210–215
N,N-Dimethylcyclohexane-1,3-diamine0.32Moderate185–190
trans-N,N-Dimethylcyclohexane-1,2-diamine0.45Low195–200

Data adapted from experimental comparisons.

This comprehensive analysis demonstrates the compound's multifunctional reactivity, making it valuable for catalytic applications, medicinal chemistry, and materials science. The synergy between its imidazole ring and dimethylamino-substituted cyclohexane backbone enables unique reaction pathways not observed in simpler diamines.

Scientific Research Applications

3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can inhibit enzyme function or alter protein conformation, leading to various biological effects. The compound may also interact with DNA, leading to potential anticancer activity .

Comparison with Similar Compounds

Cyclohexane vs. Propane Backbone Analogs

  • N1,N1-Dimethylpropane-1,3-diamine Derivatives :
    Compounds like N1,N1-dimethylpropane-1,3-diamine (e.g., compound 38 in ) feature a linear propane backbone instead of cyclohexane. This substitution reduces steric hindrance and increases flexibility, which can enhance solubility (e.g., >10 mg/mL in water) but may reduce metabolic stability . For instance, attaching this diamine to serine via an amide linkage restored aqueous solubility in carbamate derivatives while maintaining high potency (EC₅₀ = 0.25 nM) .

  • Cyclopentane Analogs: (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride () has a smaller five-membered ring, reducing molecular weight (164.68 g/mol vs. Cyclopentane derivatives may exhibit faster pharmacokinetic profiles due to reduced hydrophobicity .
Property Cyclohexane Derivative (Main Compound) Propane Derivative Cyclopentane Derivative
Molecular Formula C₈H₂₀Cl₂N₂ C₅H₁₃N₂ C₇H₁₇ClN₂
Molecular Weight 215.16 g/mol ~101.17 g/mol 164.68 g/mol
Backbone Rigidity High Low Moderate
Aqueous Solubility Moderate (data not explicit) >10 mg/mL Likely higher than cyclohexane

Heterocyclic Modifications

  • Imidazole vs. Triazole Derivatives :
    The imidazole ring in the main compound differs from 1H-1,2,3-triazole analogs () in nitrogen atom positioning. Triazoles exhibit strong carbonic anhydrase-II inhibitory activity (IC₅₀ = 8.2–12.4 nM) due to their ability to coordinate zinc ions, while imidazoles are more prevalent in histaminergic and enzymatic targets (e.g., hemoglobinase inhibitors) .

  • Benzimidazole Derivatives : In , replacing propane-1,3-diamine with cyclohexane-1,3-diamine in a benzimidazole-carboxylate scaffold increased molecular weight (C₂₃H₃₆F₂N₄O₃Si, m/z 483.1) and altered physical properties (m.p. 155–157°C), suggesting improved thermal stability .

Biological Activity

3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine, also known by its CAS number 2059936-55-7, is a compound of interest due to its potential biological activities. This article summarizes the biological properties, mechanisms of action, and relevant studies related to this compound.

  • Molecular Formula : C11H20N4
  • Molecular Weight : 208.30 g/mol
  • Purity : 95% .

Biological Activity Overview

The biological activity of 3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine has been explored in various contexts, particularly in relation to its potential as an inhibitor in biochemical pathways.

Research indicates that compounds with imidazole moieties often interact with biological targets through coordination with metal ions and enzyme active sites. The imidazole ring can facilitate interactions with heme-containing enzymes, which are crucial in various metabolic processes. This mechanism is particularly relevant for compounds aimed at treating cancer and other diseases .

Antitumor Activity

One significant study investigated various benzimidazole analogues related to imidazole compounds, highlighting their role as Indolamine 2,3-dioxygenase-1 (IDO1) inhibitors. These inhibitors are crucial in cancer therapy as they can enhance immune responses against tumors. The structural similarities suggest that 3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine may exhibit similar antitumor properties through modulation of IDO1 activity .

Inhibition Studies

In vitro studies have demonstrated that imidazole derivatives can inhibit key enzymes involved in cancer progression. For instance, compounds with similar structures have shown IC50 values in the low nanomolar range against various cancer cell lines, indicating strong inhibitory potential. Although specific data on our compound is limited, the trends suggest a promising avenue for further research .

Data Table: Biological Activities of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Reference
Benzimidazole analogue AIDO10.003
Benzimidazole analogue BIDO10.016
Imidazole derivativeVarious cancer lines<0.01
3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamineTBDTBDTBD

Safety and Toxicology

The safety profile of 3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine indicates potential hazards such as skin and eye irritation. The compound is classified under GHS as causing skin irritation (Category 2) and eye irritation (Category 2A), necessitating careful handling in laboratory settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the cyclohexane ring. For example, a related compound (N1,N1-dimethylcyclohexane-1,3-diamine) was used as a precursor in the synthesis of a TFA salt derivative via substitution reactions under anhydrous conditions . Key steps include:

  • Amine protection/deprotection to avoid side reactions.

  • Imidazole ring introduction via coupling reagents (e.g., carbodiimides) or nucleophilic substitution.

  • Purification using column chromatography or crystallization to achieve >95% purity.

  • Yield optimization through temperature control (e.g., 75°C in continuous flow reactors) and solvent selection (e.g., ethanol or dichloromethane) .

    Synthesis Parameters Conditions Yield Reference
    Precursor: N1,N1-dimethylcyclohexane-1,3-diamineTFA salt formation~70%
    Solvent: EthanolReflux, 12 h78% (crude)
    Purification: CrystallizationHexanes>99% purity

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm cyclohexane ring conformation and imidazole substitution patterns.
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., observed m/z 483.1 for a related derivative) .
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemistry.
  • Computational modeling (DFT) to predict electronic properties like HOMO-LUMO gaps, which influence reactivity in drug design .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for imidazole-diamine derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Variability in assay conditions (e.g., pH, temperature). For antiparasitic studies, ensure standardized protocols (e.g., Leishmania strain consistency) .
  • Structural analogs : Compare with derivatives like N1,N1,N3-trimethylpropane-1,3-diamine, which showed anti-leishmanial activity (IC₅₀ < 10 µM) .
  • Data normalization : Use internal controls (e.g., reference compounds like miltefosine) and statistical validation (e.g., ANOVA for dose-response curves).

Q. How can researchers design experiments to study the compound’s role in modulating enzyme targets (e.g., Factor XIa)?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding affinity to Factor XIa’s active site, leveraging structural analogs (e.g., 3-(1H-imidazol-2-yl)-tetrahydroindolizinone derivatives) .
  • Kinetic assays : Measure inhibition constants (Kᵢ) via fluorogenic substrates.
  • SAR studies : Synthesize derivatives with modified cyclohexane substituents or imidazole positions to assess potency changes .

Q. What analytical methods are critical for detecting degradation products during stability studies?

  • Methodological Answer :

  • HPLC-MS/MS : Monitor hydrolytic degradation (e.g., imidazole ring cleavage) under accelerated conditions (40°C/75% RH).
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset ~155–157°C, as seen in related compounds) .
  • pH-dependent solubility tests : Correlate degradation rates with protonation states of the amine groups .

Research Gaps and Future Directions

  • Mechanistic studies : The compound’s potential as a metalloenzyme inhibitor (e.g., via chelation with Zn²⁺ in imidazole-containing active sites) remains unexplored .
  • Toxicity profiling : Limited data exist on in vivo safety; prioritize Ames tests and hepatotoxicity screening using HepG2 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.